molecular formula C9H7BrFNO4 B2864665 Ethyl 5-bromo-3-fluoro-2-nitrobenzoate CAS No. 1805503-77-8

Ethyl 5-bromo-3-fluoro-2-nitrobenzoate

Cat. No.: B2864665
CAS No.: 1805503-77-8
M. Wt: 292.06
InChI Key: LZZJEJYCFFHWGF-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-fluoro-2-nitrobenzoate is a substituted benzoate ester characterized by a nitro group at position 2, a fluorine atom at position 3, and a bromine atom at position 5 of the benzene ring. The ethyl ester moiety at the carboxylate group enhances its solubility in organic solvents, making it a versatile intermediate in synthetic organic chemistry.

Properties

IUPAC Name

ethyl 5-bromo-3-fluoro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO4/c1-2-16-9(13)6-3-5(10)4-7(11)8(6)12(14)15/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZJEJYCFFHWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805503-77-8
Record name ethyl 5-bromo-3-fluoro-2-nitrobenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-3-fluoro-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Esterification: The conversion of the carboxylic acid group to an ester group using ethanol.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like nitro and bromine.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Aminobenzoates: From the reduction of the nitro group.

    Hydroxybenzoates: From oxidation reactions.

Scientific Research Applications

Ethyl 5-bromo-3-fluoro-2-nitrobenzoate is used extensively in scientific research due to its unique chemical properties:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: In the development of new drugs and therapeutic agents.

    Material Science: In the creation of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-fluoro-2-nitrobenzoate involves its interaction with various molecular targets:

    Electrophilic Aromatic Substitution: The compound can act as an electrophile in aromatic substitution reactions.

    Reduction Mechanism: The nitro group can be reduced to an amine, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between ethyl 5-bromo-3-fluoro-2-nitrobenzoate and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Functional Groups
This compound C₉H₇BrFNO₄ 316.06 g/mol Br (5), F (3), NO₂ (2) Nitro, halogens, ester
Ethyl 4-nitrobenzoate C₉H₉NO₄ 195.17 g/mol NO₂ (4) Nitro, ester
Ethyl 2-amino-5-bromo-3-fluorobenzoate C₉H₉BrFNO₂ 262.08 g/mol Br (5), F (3), NH₂ (2) Amino, halogens, ester
Ethyl 4-tert-butyl-3-iodobenzoate C₁₃H₁₇IO₂ 332.18 g/mol I (3), tert-butyl (4) Bulky alkyl, halogen, ester

Key Observations:

  • Substituent Effects: The nitro group at position 2 in the target compound is a strong electron-withdrawing group, which increases the acidity of the adjacent hydrogen atoms and directs further electrophilic substitution to the meta position. In contrast, ethyl 2-amino-5-bromo-3-fluorobenzoate (with an electron-donating amino group) exhibits ortho/para-directing behavior .
  • Halogen Influence: Bromine at position 5 enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine at position 3 contributes to metabolic stability in pharmaceutical contexts.

Physicochemical Properties

While direct data for this compound is scarce, comparisons with analogs suggest:

  • Solubility: The nitro and halogen substituents reduce solubility in polar solvents compared to simpler esters like ethyl acetate (). However, the ethyl ester group improves solubility in non-polar solvents.
  • Melting Point: Nitro groups generally increase melting points due to dipole-dipole interactions. For example, ethyl 4-nitrobenzoate (mp ~57°C) has a higher melting point than ethyl benzoate (mp ~-34°C). The target compound likely has a higher melting point than its amino analog () due to stronger intermolecular interactions .

Crystallographic and Hydrogen-Bonding Patterns

Hydrogen-bonding interactions, critical in crystal packing, differ significantly between analogs:

  • Nitro groups participate in weak hydrogen bonds and π-π stacking, whereas amino groups form stronger N–H···O/N hydrogen bonds (). This difference may explain variations in crystal density and stability between the target compound and its amino analog.

Biological Activity

Ethyl 5-bromo-3-fluoro-2-nitrobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C9H7BrFNO2
  • Molecular Weight : Approximately 246.06 g/mol

The compound features a benzene ring with three substituents: a bromine atom, a fluorine atom, and a nitro group. The presence of these electron-withdrawing groups significantly influences its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Nitration : Introduction of the nitro group to the benzene ring.
  • Bromination : Substitution of a hydrogen atom with a bromine atom.
  • Fluorination : Introduction of the fluorine atom via electrophilic aromatic substitution.

These reactions can be performed using various reagents under controlled conditions to achieve high yields.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacological applications. Key findings include:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 5-bromo-3-chloro-2-nitrobenzoateC9H7BrClNO2Chlorine instead of fluorine; different reactivity
Mthis compoundC8H6BrFNO2Lacks ethyl group; different solubility profile
Ethyl 5-bromo-3-fluoro-4-nitrobenzoateC9H7BrFNO3Different position of nitro group; varied activity

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study published in Cancer Research demonstrated that derivatives similar to this compound inhibited the growth of pancreatic cancer cells through modulation of polyamine pathways .
  • Enzyme Interaction Studies :
    • Research indicated that compounds with similar structures could effectively inhibit specific enzymes involved in cancer metabolism, suggesting potential applications in designing new anticancer drugs.

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